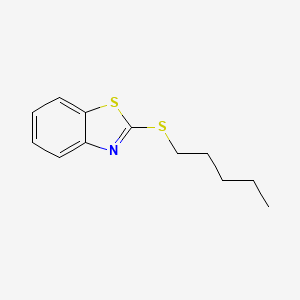
Benzothiazole, 2-pentylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-pentylthio-: is a derivative of benzothiazole, a heterocyclic compound containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 2-aminothiophenol with Aldehydes: This method involves the condensation of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent like iodine or DMSO.
Microwave-Accelerated Condensation: This method uses microwave irradiation to accelerate the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, providing a solvent and catalyst-free environment.
Industrial Production Methods: Industrial production often involves the use of green chemistry principles to minimize environmental impact. Methods such as the use of reusable acid catalysts in aqueous media or the employment of nanoconfined spaces created by graphene oxide membranes have been explored for efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: DMSO, molecular oxygen, iodine.
Catalysts: Samarium triflate, iodine, ionic liquids.
Solvents: Aqueous media, DMSO, DMF.
Major Products: The major products formed from these reactions include various 2-substituted benzothiazoles, which exhibit a range of biological activities .
Scientific Research Applications
Chemistry: Benzothiazole derivatives are used as building blocks in organic synthesis due to their ability to undergo various chemical transformations .
Biology and Medicine: These compounds have shown significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. They are also used as enzyme inhibitors and imaging agents .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators, antioxidants, and plant growth regulators .
Mechanism of Action
The mechanism of action of benzothiazole derivatives often involves the inhibition of specific enzymes or proteins. For example, some derivatives inhibit dihydroorotase, DNA gyrase, and tyrosine kinase, leading to their antibacterial and anticancer activities . The molecular targets and pathways involved vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-Arylbenzothiazoles: Known for their anticancer and antimicrobial activities.
2-Substituted Benzothiazoles: Exhibit diverse biological activities, including anticonvulsant and antioxidant properties.
Uniqueness: Benzothiazole, 2-pentylthio- stands out due to its specific substitution at the 2-position, which can significantly alter its biological activity and chemical reactivity compared to other benzothiazole derivatives .
Properties
CAS No. |
73713-86-7 |
|---|---|
Molecular Formula |
C12H15NS2 |
Molecular Weight |
237.4 g/mol |
IUPAC Name |
2-pentylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS2/c1-2-3-6-9-14-12-13-10-7-4-5-8-11(10)15-12/h4-5,7-8H,2-3,6,9H2,1H3 |
InChI Key |
WVVKTTRATLBDGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















